6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione

Overview

Description

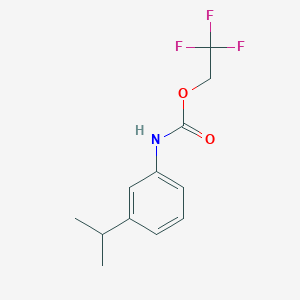

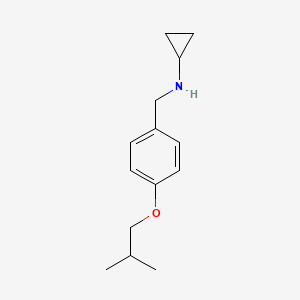

6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C28H23F6N3O4 and its molecular weight is 579.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research on compounds with complex structures, similar to the one , often focuses on the synthesis and characterization of novel derivatives. For instance, studies involving the synthesis of bis‐Spiro[indole‐pyrazolinyl‐thiazolidine]‐2,4′‐diones and pyrazolone derivatives highlight the chemical versatility and potential for creating substances with unique physical and chemical properties, which could be of interest in the development of new materials or pharmaceuticals (Jain et al., 2006); (Ghorab et al., 2014).

Biological Studies

Compounds featuring indole, pyrazolone, and thiazolidine moieties have been explored for their biological activities. For example, aromatic hydrazones derived from similar frameworks have been studied for their antioxidant and antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Kumar et al., 2018).

Anticancer Activity

The investigation into 4-aminoantipyrine-based heterocycles for anti-breast cancer activity underscores the interest in utilizing complex chemical structures for medical applications. These studies aim to identify compounds with potent activity against cancer cell lines, which could lead to the development of new oncology treatments (Ghorab et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound 6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione, also known as ELOVL6-IN-2, is the enzyme ELOVL6 . ELOVL6 is a member of the very-long-chain fatty acid elongase (ELOVL) family, which plays essential roles in lipid metabolism and cellular functions .

Mode of Action

ELOVL6-IN-2 acts as a potent, orally active, and selective inhibitor of ELOVL6 . ELOVL6 is a microsomal enzyme involved in the elongation of C16 saturated and monounsaturated fatty acids to form C18 fatty acids . By inhibiting ELOVL6, ELOVL6-IN-2 can effectively alter the fatty acid composition within cells .

Biochemical Pathways

The inhibition of ELOVL6 by ELOVL6-IN-2 affects the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling . VLCFAs serve as precursors for various lipid species, such as ceramides, sphingolipids, and cholesterol esters . Therefore, the action of ELOVL6-IN-2 can influence vital cellular processes, including membrane composition and fluidity, lipid droplet formation, and lipid signaling pathways .

Pharmacokinetics

It is known that elovl6-in-2 is orally active , suggesting that it has good bioavailability

Result of Action

The inhibition of ELOVL6 by ELOVL6-IN-2 results in a change in the cellular fatty acid composition . This can protect against insulin resistance, impaired insulin secretion, and obesity-related disorders . Therefore, ELOVL6-IN-2 is a crucial metabolic checkpoint, and limiting ELOVL6 expression or activity could be a new therapeutic approach to treat type 2 diabetes mellitus .

properties

IUPAC Name |

6,6-dimethyl-3-[5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl]-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F6N3O4/c1-15-21(23(39)37(35-15)17-9-11-18(12-10-17)41-28(32,33)34)26(27(29,30)31)22-19(13-25(2,3)14-20(22)38)36(24(26)40)16-7-5-4-6-8-16/h4-12,35H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEVMSDNWOWFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC(F)(F)F)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F6N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657629 | |

| Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1067647-43-1 | |

| Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)

![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)

![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)